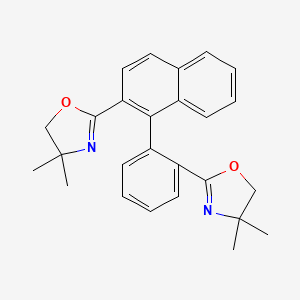
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole is a complex organic compound featuring multiple functional groups, including oxazole rings and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole rings through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole rings and naphthalene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalene
- 4,4-Dimethyl-4,5-dihydrooxazole derivatives
Uniqueness
The uniqueness of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole lies in its combination of structural features, which confer distinct chemical and biological properties. Its dual oxazole rings and naphthalene core make it a versatile compound for various applications, setting it apart from other similar molecules.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-25(2)15-29-23(27-25)20-12-8-7-11-19(20)22-18-10-6-5-9-17(18)13-14-21(22)24-28-26(3,4)16-30-24/h5-14H,15-16H2,1-4H3 |
InChI Key |
IKIUDSRSTKADPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C4C5=NC(CO5)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


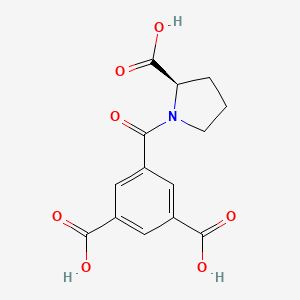
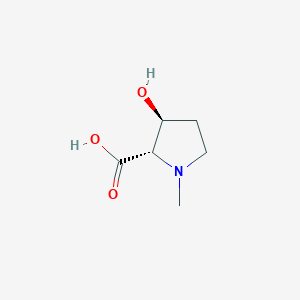
![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
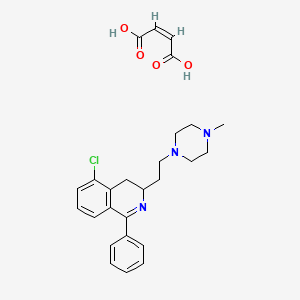
![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)

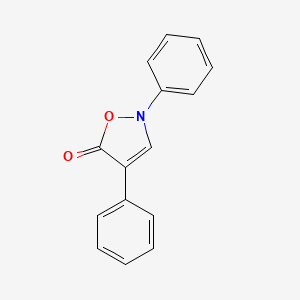
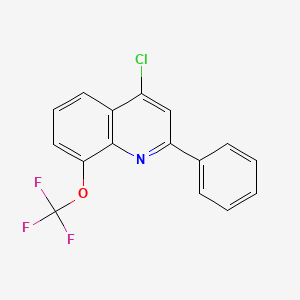
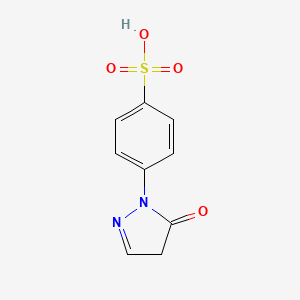
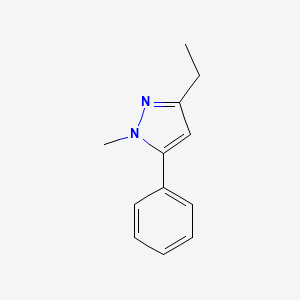
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
